molecular formula C10H16N2O2S B1275190 2-amino-N-butylbenzenesulfonamide CAS No. 436095-51-1

2-amino-N-butylbenzenesulfonamide

Cat. No.: B1275190
CAS No.: 436095-51-1
M. Wt: 228.31 g/mol
InChI Key: XRSRTHMYXNCEEB-UHFFFAOYSA-N
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Description

2-Amino-N-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the second position and a butyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schotten-Baumann reaction, where benzenesulfonyl chloride reacts with butylamine in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-butylbenzenesulfonamide may involve solid-phase synthesis. This method includes a solvent-free solid-phase reaction of benzenesulfonyl chloride with butylamine and an inorganic alkaline compound . The reaction mixture is then subjected to suction filtration, followed by distillation and purification under reduced pressure to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitrobenzenesulfonamide derivatives.

    Reduction: Sulfinamide derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-Amino-N-butylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the binding of the substrate . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but lacks the amino group at the second position.

    Benzenesulfonamide: The parent compound without the butyl and amino substitutions.

    Sulfanilamide: Contains a sulfonamide group but with different substitutions.

Uniqueness

2-Amino-N-butylbenzenesulfonamide is unique due to the presence of both the amino and butyl groups, which confer distinct chemical and biological properties. The amino group enhances its reactivity in nucleophilic substitution reactions, while the butyl group increases its hydrophobicity, making it more suitable for certain industrial applications .

Properties

IUPAC Name

2-amino-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSRTHMYXNCEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405781
Record name 2-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-51-1
Record name 2-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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